Diethylphosphinothioic bromide
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Overview
Description
Diethylphosphinothioic bromide is an organophosphorus compound that contains phosphorus, sulfur, and bromine atoms It is known for its reactivity and is used in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylphosphinothioic bromide can be synthesized through several methods. One common method involves the reaction of diethylphosphinothioic chloride with hydrogen bromide. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Another method involves the direct bromination of diethylphosphinothioic acid using bromine or a bromine-containing reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions. These reactions are conducted in specialized reactors designed to handle the reactivity of bromine and the resulting product. The process may also include purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Diethylphosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylphosphinothioic oxide.
Reduction: It can be reduced to form diethylphosphinothioic hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Diethylphosphinothioic oxide.
Reduction: Diethylphosphinothioic hydride.
Substitution: Various substituted diethylphosphinothioic derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethylphosphinothioic bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of diethylphosphinothioic bromide involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethylphosphinothioic chloride: Similar in structure but contains a chlorine atom instead of bromine.
Diethylphosphinothioic acid: Contains a hydroxyl group instead of a bromine atom.
Diethylphosphinothioic hydride: Contains a hydrogen atom instead of bromine.
Uniqueness
Diethylphosphinothioic bromide is unique due to its bromine atom, which imparts distinct reactivity and chemical properties. This makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous.
Properties
CAS No. |
3981-46-2 |
---|---|
Molecular Formula |
C4H10BrPS |
Molecular Weight |
201.07 g/mol |
IUPAC Name |
bromo-diethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10BrPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3 |
InChI Key |
JOFZHNXLKSKNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(CC)Br |
Origin of Product |
United States |
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